1-Dehydroprogesterone

Overview

Description

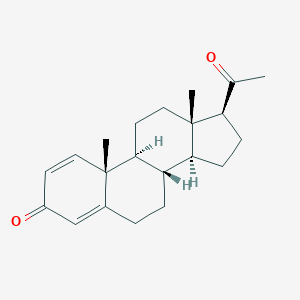

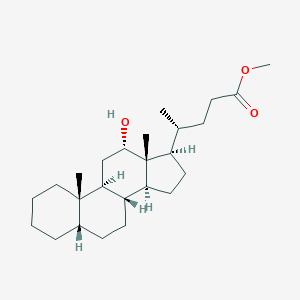

1-Dehydroprogesterone, also known as dydrogesterone, is a synthetic progestogen. It is structurally similar to progesterone, a naturally occurring hormone in the human body. This compound is widely used in various medical applications, particularly in reproductive health, due to its ability to mimic the effects of natural progesterone .

Mechanism of Action

Target of Action

1-Dehydroprogesterone, also known as Dydrogesterone , is a synthetic progestogen that primarily targets progesterone receptors in the uterus . These receptors play a crucial role in regulating the healthy growth and normal shedding of the womb lining .

Mode of Action

This compound acts as an agonist of the progesterone receptor . It binds to these receptors and triggers a response that regulates the healthy growth and normal shedding of the womb lining .

Pharmacokinetics

This compound has high oral bioavailability , which allows for effective oral administration. It is metabolized in the liver by enzymes such as AKR1C1, AKR1C3, and CYP3A4 . The elimination half-life of the parent compound is 5-7 hours , and it is excreted in the urine .

Result of Action

The action of this compound results in a variety of effects at the molecular and cellular levels. It is used to treat irregular duration of cycles and irregular occurrence and duration of periods caused by progesterone deficiency . It is also used to prevent natural abortion in patients who have a history of habitual abortions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the process of biosynthesis of steroidal drugs involves efficient enzymatic catalysis at ambient temperature and atmospheric pressure . This suggests that the action, efficacy, and stability of this compound could potentially be influenced by changes in these environmental conditions.

Biochemical Analysis

Biochemical Properties

1-Dehydroprogesterone interacts with various enzymes and proteins in biochemical reactions. For instance, 3-ketosteroid-∆1-dehydrogenase from Arthrobacter simplex (KsdD3) catalyzes 1,2-desaturation of steroidal substrates like this compound . This interaction involves the formation of hydrophobic interactions with the substrate .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell proliferation and survival, migration, and gene expression . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It acts as a progestogen by regulating the healthy growth and normal shedding of the womb lining by acting on progesterone receptors in the uterus . It also interacts with GABA-A receptors, influencing the biology of select types of neural cells .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For instance, the biotransformation of steroidal substrates with enzymatic catalysis and resting cells harbouring KsdD3 mutants revealed that certain mutants catalyzed the maximum yields of the product .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been used to treat irregular duration of cycles and irregular occurrence and duration of periods caused by progesterone deficiency .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is involved in the biosynthesis of steroidal drugs, which involves efficient enzymatic catalysis .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After intravenous administration, it is rapidly absorbed with a steady-state volume of distribution of approximately 1400 L .

Subcellular Localization

It is known that some proteins interact with neurotransmitter receptors, thus influencing the biology of select types of neural cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dehydroprogesterone is synthesized from readily available progesterone. The synthesis involves several steps, including carbonyl protection, bromination, debromination, photochemical ring-opening and ring-closing reactions, deprotection, and double-bond isomerization . These steps are carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is scaled up for mass production. The process is designed to be environmentally friendly and efficient, with readily available starting materials and straightforward implementation of each step .

Chemical Reactions Analysis

1-Dehydroprogesterone undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation and other substitution reactions can be carried out using reagents like bromine or chlorine under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketones, while reduction can yield alcohols .

Scientific Research Applications

1-Dehydroprogesterone has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Dehydroprogesterone is unique among progestogens due to its selective binding to progesterone receptors and lack of significant side effects. Similar compounds include:

Progesterone: The natural hormone with broader hormonal activity.

Medrogestone: Another synthetic progestogen with a different mechanism of action.

6-Dehydroretroprogesterone: A diastereomer of this compound with similar but distinct properties.

This compound stands out for its high specificity and minimal side effects, making it a preferred choice in various medical applications .

Properties

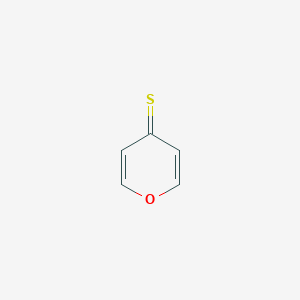

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h8,10,12,16-19H,4-7,9,11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEPWCSVQYUPIY-LEKSSAKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921958 | |

| Record name | Pregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162-54-5 | |

| Record name | 1-Dehydroprogesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1162-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dehydroprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dehydroprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-DEHYDROPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/257V0W056G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was 1-Dehydroprogesterone identified as a potential SARS-CoV-2 Papain-like protease (PLpro) inhibitor?

A: A computational study [] utilizing virtual screening identified this compound as a potential inhibitor of SARS-CoV-2 PLpro. This enzyme is crucial for viral replication, making it an attractive drug target. The study focused on compounds predicted to bind to the enzyme's active site.

Q2: What is the proposed mechanism of action for this compound against SARS-CoV-2 PLpro?

A: The computational study [] suggests that this compound binds to the active site of SARS-CoV-2 PLpro with a binding score of -6.7 kcal/mol. It interacts with critical catalytic residues within the enzyme. While the precise mechanism is not fully elucidated, this binding is hypothesized to interfere with the enzyme's function, potentially hindering viral replication.

Q3: Beyond its potential antiviral activity, is this compound found in other contexts?

A: Yes, research indicates that Mycobacterium aurum can produce this compound from cholesterol in fermentation cultures. [, ] This finding suggests a possible role for this compound in microbial metabolism.

Q4: Has the environmental presence of this compound been investigated?

A: A study [] examining steroid hormone contamination in the Liusha Bay, South China Sea, detected the presence of Dehydroprogesterone (DGT) in both seawater and sediment samples. This highlights the importance of understanding the fate and potential ecological effects of steroid hormones in marine environments.

Q5: What are the next steps in researching this compound as a potential therapeutic?

A: Further research is necessary to validate the computational findings [] with experimental studies. This would involve:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B74929.png)

![1-[Hydroxy(phenyl)methyl]cyclohexanol](/img/structure/B74945.png)